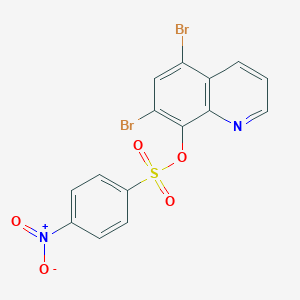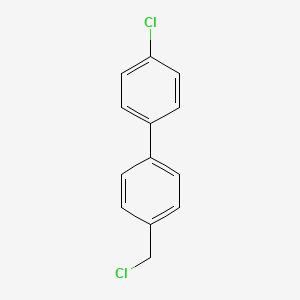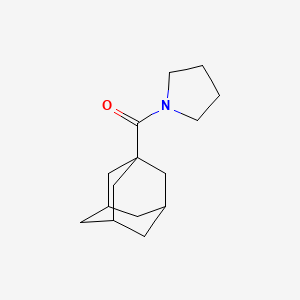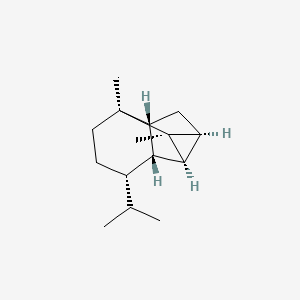
(+)-Cyclosativene
描述
(+)-Cyclosativene is a naturally occurring sesquiterpene hydrocarbon It is found in various essential oils and is known for its distinctive aroma
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (+)-Cyclosativene typically involves the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenes. The reaction conditions often require the presence of specific enzymes or catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction from natural sources, such as essential oils of certain plants. Alternatively, it can be synthesized chemically using advanced organic synthesis techniques. The choice of method depends on the desired purity and scale of production.
化学反应分析
Types of Reactions: (+)-Cyclosativene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols, ketones, or carboxylic acids, while reduction can yield alkanes or alkenes.
科学研究应用
Chemistry: In chemistry, (+)-Cyclosativene is used as a starting material for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biology, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is also used in the study of plant metabolism and biosynthesis pathways.
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. Its antimicrobial properties make it a candidate for the development of new antibiotics.
Industry: In industry, this compound is used in the formulation of fragrances and flavors due to its pleasant aroma. It is also used in the production of natural insect repellents.
作用机制
The mechanism of action of (+)-Cyclosativene involves its interaction with specific molecular targets. For example, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes. The exact pathways and molecular targets involved in its various effects are still under investigation.
相似化合物的比较
(-)-Cyclosativene: This is the enantiomer of (+)-Cyclosativene and has similar chemical properties but may exhibit different biological activities.
Farnesene: Another sesquiterpene with a similar structure but different functional groups.
Bisabolene: A sesquiterpene with a similar carbon skeleton but different functional groups.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of a cyclopropane ring. This unique structure contributes to its distinctive aroma and potential biological activities.
属性
IUPAC Name |
(1S,2S,3R,4S,6R,7R,8S)-1,2-dimethyl-8-propan-2-yltetracyclo[4.4.0.02,4.03,7]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-8(2)9-5-6-14(3)10-7-11-13(12(9)10)15(11,14)4/h8-13H,5-7H2,1-4H3/t9-,10+,11-,12+,13-,14-,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWACJDEQIZTPR-YIZGKYRPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2(C3C1C4C2(C4C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CC[C@]2([C@H]3[C@@H]1[C@H]4[C@@]2([C@H]4C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (+)-cyclosativene in plant-insect interactions?
A1: this compound, along with other volatile organic compounds (VOCs), plays a crucial role in plant-insect interactions. Research has shown that it can act as a potential attractant for certain insect species. [, ]
Q2: How is this compound being explored for biocontrol applications?
A2: this compound has been identified as a potential biomarker for detecting infestations of the destructive Asian Longhorned Beetle (Anoplophora glabripennis) in trees. Research suggests that trained sniffer dogs can recognize a synthetic mixture containing this compound as indicative of the beetle's presence, potentially aiding in early detection and control efforts. []
Q3: Are there specific insects attracted to this compound?
A3: While research on this compound's specific attractiveness to insects is ongoing, studies have shown that the weevil Ceratapion basicorne, a potential biocontrol agent, is attracted to Centaurea solstitialis and Centaurea cyanus, both of which emit this compound. Interestingly, the weevil is not attracted to Centaurea cineraria, which does not produce this compound, suggesting its potential role as an attractant. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C15H24, and its molecular weight is 204.35 g/mol.
Q5: Are there any spectroscopic data available for this compound?
A5: Yes, 13C NMR data for this compound have been reported, aiding in its structural characterization and differentiation from its epimer, cyclocopacamphene. []
Q6: Has this compound been synthesized in the laboratory?
A6: Yes, several stereoselective total syntheses of this compound have been achieved, often alongside its structural relative, (+)-sativene. [, , , , , , , ]
Q7: Is there a specific synthetic route considered advantageous for this compound?
A7: An alternative synthetic approach utilizing (−)-carvone as a starting material has been proposed for the key intermediate in this compound synthesis. This approach may offer advantages in terms of efficiency and stereoselectivity. [, ]
Q8: What kind of aroma is associated with this compound?
A8: this compound contributes to the complex aroma profiles of various plant species. While specific sensory descriptions can be subjective, it is often associated with terpene-like, woody, and spicy notes. [, ]
Q9: Are there any specific applications of this compound based on its aroma?
A9: While this compound itself might not be commercially extracted for aroma applications, its presence contributes to the overall olfactory profile of essential oils and plant extracts used in perfumery, aromatherapy, and flavoring. [, ]
Q10: What analytical techniques are commonly employed to study this compound?
A10: Gas chromatography coupled with mass spectrometry (GC-MS) is widely used to identify and quantify this compound in complex mixtures like essential oils and plant extracts. Solid-phase microextraction (SPME) is often used as a sample preparation technique before GC-MS analysis. [, , , , , , ]
Q11: What are the research implications of using a portable GC-MS system in the field for detecting this compound?
A11: Utilizing a portable GC-MS system allows for rapid, on-site analysis of plant volatiles, including this compound. This is particularly valuable in ecological studies and biocontrol efforts, enabling real-time monitoring of plant-insect interactions and potential infestation detection in the field. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(2-Nitrophenyl)methyl]amino}cyclohexan-1-ol](/img/structure/B3253492.png)
![Ethyl 3-((tetrahydro-2H-pyran-2-YL)oxy)bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B3253505.png)
![Benzo[d]oxazol-2-ylmethanamine dihydrochloride](/img/structure/B3253512.png)
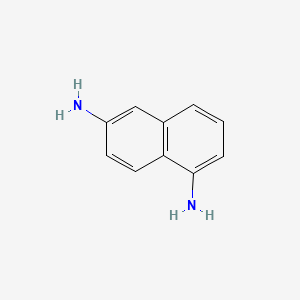
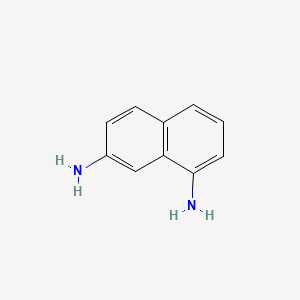
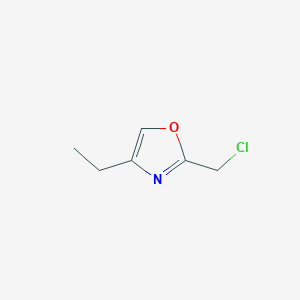
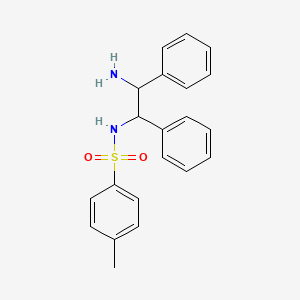
![(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;ethyl acetate;methyl 2-[(4S)-8-fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-4H-quinazolin-4-yl]acetate](/img/structure/B3253558.png)



